molecular formula C19H14Cl2O3 B5819157 8-chloro-7-[(2-chlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one CAS No. 301683-09-0

8-chloro-7-[(2-chlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Cat. No.: B5819157
CAS No.: 301683-09-0
M. Wt: 361.2 g/mol
InChI Key: KWWSMNOXDNSNKO-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 8-chloro-7-[(2-chlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 8-chloro-2,3-dihydrocyclopenta[c]chromen-4(1H)-one with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

8-chloro-7-[(2-chlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetonitrile, as well as catalysts like palladium on carbon for hydrogenation reactions . Major products formed from these reactions include various substituted chromenes and their derivatives .

Mechanism of Action

The mechanism of action of 8-chloro-7-[(2-chlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in cellular signaling pathways. For example, it may inhibit the activity of certain kinases or transcription factors, leading to changes in gene expression and cellular responses . Further research is needed to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

8-chloro-7-[(2-chlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one can be compared with other similar compounds, such as:

These compounds share a similar core structure but differ in the substituents attached to the chromene ring. The unique combination of substituents in this compound contributes to its distinct chemical and biological properties .

Biological Activity

8-Chloro-7-[(2-chlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory, antioxidant, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

The compound's molecular formula is C19H14ClO3C_{19}H_{14}ClO_3 with a molecular weight of 348.77 g/mol. The IUPAC name is this compound. Its structure features a chromene core with specific substituents that contribute to its biological activity.

The biological activity of this compound is believed to involve interactions with various molecular targets:

  • Enzyme Modulation : The compound may inhibit specific kinases or transcription factors, leading to altered gene expression and cellular responses.
  • Receptor Interaction : It may interact with receptors involved in inflammatory and oxidative stress pathways, contributing to its anti-inflammatory and antioxidant effects.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines and reduce inflammation markers in various cell lines. This activity suggests potential therapeutic applications in treating inflammatory diseases.

Antioxidant Properties

This compound has been evaluated for its ability to scavenge free radicals and reduce oxidative stress. Studies have demonstrated its capacity to enhance the activity of endogenous antioxidant enzymes, which may protect cells from oxidative damage.

Anticancer Potential

Preliminary studies have explored the anticancer effects of this compound against various cancer cell lines. It has been shown to induce apoptosis in cancer cells and inhibit cell proliferation through mechanisms that may involve cell cycle arrest and modulation of apoptotic pathways.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other structurally similar compounds:

Compound NameStructureBiological Activity
7-[(4-chlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-oneStructureAnti-inflammatory, Anticancer
8-chloro-7-[(3,4-dichlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-oneStructureAntioxidant, Anticancer
8-chloro-7-[(2,4-dichlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-oneStructureAnticancer

These compounds share a similar chromene structure but differ in their substituents, which can significantly affect their biological properties.

Case Studies

Several studies have investigated the effects of this compound in various models:

  • In Vitro Cancer Cell Studies : A study on human multiple myeloma cells indicated that treatment with this compound led to significant apoptosis and reduced cell viability. The mechanism involved the accumulation of cytotoxic metabolites that inhibited RNA synthesis without affecting DNA synthesis .
  • Inflammation Models : In animal models of induced inflammation, administration of this compound resulted in decreased levels of inflammatory markers and improved clinical outcomes compared to control groups .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing 8-chloro-7-[(2-chlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one, and how are reaction conditions optimized?

  • Methodology :

  • Core Formation : Start with cyclopenta[c]chromen-4-one derivatives. Use Friedel-Crafts acylation or acid-catalyzed cyclization to form the bicyclic core. For example, β-keto esters and phenolic precursors are condensed under acidic conditions (e.g., H₂SO₄ or polyphosphoric acid) .
  • Etherification : Introduce the 2-chlorobenzyloxy group via nucleophilic substitution or Mitsunobu reaction. Optimize solvent (e.g., DMF or THF) and temperature (60–80°C) to enhance regioselectivity .
  • Chlorination : Apply electrophilic chlorination (e.g., Cl₂ gas or N-chlorosuccinimide) at the 8-position. Monitor reaction progress via TLC or HPLC to avoid over-chlorination .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the final product.

Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming purity?

  • Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry. Aromatic protons (δ 6.5–8.0 ppm) and carbonyl signals (δ 190–200 ppm) are key .
  • X-ray Crystallography : For absolute configuration determination. Use SHELXTL or WinGX for refinement .
  • HPLC-MS : To verify purity (>95%) and molecular weight (calculated m/z: ~375.2 g/mol) .
    • Data Table :
Key Peaks (¹H NMR) Assignment
δ 6.8–7.4 (multiplet)Aromatic H (2-chlorobenzyl)
δ 5.2 (s, 2H)OCH₂ (ether linkage)
δ 2.8–3.2 (m, 4H)Cyclopentane ring protons

Q. What are the typical chemical reactions involving this compound, and how do substituents influence reactivity?

  • Reactions :

  • Oxidation : Chromenone carbonyl groups resist oxidation, but alkyl side chains can be oxidized with KMnO₄ or RuO₄ under controlled conditions .
  • Nucleophilic Substitution : The 2-chlorobenzyl group undergoes substitution with amines or thiols in polar aprotic solvents (e.g., DMSO) .
    • Substituent Effects :
  • Electron-withdrawing groups (e.g., Cl) increase electrophilicity at the chromenone core, enhancing reactivity in Diels-Alder or Michael additions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

  • Strategies :

  • Continuous Flow Reactors : Enhance mixing and heat transfer for exothermic steps (e.g., cyclization) .
  • DoE (Design of Experiments) : Statistically optimize variables (temperature, solvent ratio, catalyst loading). For example, a 10°C increase in cyclization steps can improve yield by 15% .
  • In-line Analytics : Use FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .

Q. How do structural variations (e.g., halogen substitution) affect biological activity, and what methods validate these effects?

  • SAR Studies :

  • Replace 2-Cl benzyl with 3-Cl or 4-F analogs to test antimicrobial potency. Use MIC assays against S. aureus and E. coli .
  • Data Table :
Substituent Antimicrobial Activity (MIC, µg/mL)
2-Cl1.2 (S. aureus), 2.5 (E. coli)
3-Cl2.8 (S. aureus), 4.0 (E. coli)
4-F5.5 (S. aureus), 6.7 (E. coli)
  • Mechanistic Validation :
  • Molecular docking (AutoDock Vina) to assess binding affinity to bacterial DNA gyrase .

Q. What computational methods are used to predict interactions between this compound and biological targets?

  • Approaches :

  • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites .
  • MD Simulations : Analyze stability of ligand-protein complexes (e.g., with COX-2) over 100 ns trajectories using GROMACS .

Q. How can crystallographic data resolve discrepancies in reported molecular conformations?

  • Protocol :

  • Collect high-resolution (<1.0 Å) X-ray data. Refine with SHELXL-2018, applying TWIN/BASF commands for twinned crystals .
  • Compare torsion angles (e.g., C7-O-CH₂ vs. literature values) to validate the 2-chlorobenzyl orientation .

Q. Handling Data Contradictions

Q. How should researchers address conflicting bioactivity data from structurally similar analogs?

  • Resolution :

  • Standardized Assays : Re-test compounds under identical conditions (e.g., pH, cell lines). For example, discrepancies in IC₅₀ values for anticancer activity may arise from varying MTT assay protocols .
  • Meta-analysis : Use tools like RevMan to statistically aggregate data from multiple studies, highlighting substituent-dependent trends .

Properties

IUPAC Name

8-chloro-7-[(2-chlorophenyl)methoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl2O3/c20-15-7-2-1-4-11(15)10-23-18-9-17-14(8-16(18)21)12-5-3-6-13(12)19(22)24-17/h1-2,4,7-9H,3,5-6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWWSMNOXDNSNKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C(=O)OC3=CC(=C(C=C23)Cl)OCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101129010
Record name 8-Chloro-7-[(2-chlorophenyl)methoxy]-2,3-dihydrocyclopenta[c][1]benzopyran-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101129010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

301683-09-0
Record name 8-Chloro-7-[(2-chlorophenyl)methoxy]-2,3-dihydrocyclopenta[c][1]benzopyran-4(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=301683-09-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Chloro-7-[(2-chlorophenyl)methoxy]-2,3-dihydrocyclopenta[c][1]benzopyran-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101129010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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